molecular formula C21H23NO5 B3387702 2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid CAS No. 851169-11-4

2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid

Cat. No.: B3387702
CAS No.: 851169-11-4
M. Wt: 369.4 g/mol
InChI Key: KZRIPBOEXHKWGY-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid (CAS 851169-11-4) is a chemical compound with a molecular formula of C21H23NO5 and a molecular weight of 369.41 g/mol . This piperidine-3-carboxylic acid derivative is characterized by a 6-oxopiperidine core structure substituted with 3,4-dimethoxyphenyl and 4-methylphenyl groups, which may confer unique physicochemical and biological properties of interest in medicinal chemistry research . Compounds featuring the piperidine scaffold are of significant research value due to their presence in a wide range of biologically active molecules. For instance, piperidine-based structures are found in various pharmacological agents, illustrating the potential of this core for interaction with diverse biological targets . The specific substitutions on this compound suggest its potential application as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical research and development. Researchers can utilize this compound in exploratory studies to investigate new therapeutic avenues, possibly in areas such as antibacterial agents, given that structurally related heterocyclic compounds have been explored for such uses . This product is supplied for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-13-4-7-15(8-5-13)22-19(23)11-9-16(21(24)25)20(22)14-6-10-17(26-2)18(12-14)27-3/h4-8,10,12,16,20H,9,11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRIPBOEXHKWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(CCC2=O)C(=O)O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301141464
Record name 2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-6-oxo-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851169-11-4
Record name 2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-6-oxo-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851169-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-6-oxo-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 4-methylphenylacetic acid, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microreactor technology can also enhance the scalability of the synthesis process, allowing for the production of large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds.

Comparison with Similar Compounds

Key Observations:

Substituent Position: The 3,4-dimethoxyphenyl group (target compound) enhances electron density compared to the 2-methoxyphenyl analogue . This may influence binding affinity in biological systems or stability under oxidative conditions .

Steric and Stereochemical Effects :

  • The ethyl substituent in SRD Pharma’s analogue (CAS: 1212402-67-9) reduces steric bulk compared to aromatic substituents, possibly improving metabolic stability .
  • Stereoisomerism (e.g., 2R,3R configuration in ) can significantly impact biological activity, though data for the target compound’s stereochemistry are unspecified .

Functional Group Modifications :

  • Sulfonated lignin analogues (e.g., SVBG in ) demonstrate that sulfonation drastically alters reactivity, though this is absent in the target compound .

Research Findings on Reactivity and Stability

  • Substituent-Dependent Reactivity: Studies on lignin model compounds (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol) reveal that 3,4-dimethoxy groups accelerate β-O-4 bond cleavage under mild alkaline conditions compared to 2-methoxy derivatives . This suggests that the target compound’s 3,4-dimethoxy substituents may influence its stability in basic environments.
  • Oxidative Pathways : The detection of 3,4-dimethoxybenzoic acid as an oxidation product in lignin models () implies analogous degradation pathways for the target compound under oxidative conditions .

Biological Activity

2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities. The molecular formula for this compound is C21H23NO5, with a molecular weight of 369.41 g/mol. This article explores the biological activities associated with the compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H23NO5
  • Molecular Weight : 369.41 g/mol
  • CAS Number : 851169-11-4

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit notable antioxidant properties. For instance, studies have shown that derivatives of piperidine can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

CompoundIC50 (µM)Reference
This compoundTBDTBD
Standard Antioxidant (e.g., Ascorbic Acid)15.15

Anti-inflammatory Activity

The compound has been implicated in anti-inflammatory responses. Molecular docking studies suggest that it interacts effectively with COX-2 enzymes, similar to other known anti-inflammatory agents. This interaction could lead to the development of new therapeutic agents targeting inflammatory conditions .

Anticancer Properties

Several studies have evaluated the anticancer potential of related compounds. For example, compounds derived from piperidine structures have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism often involves the inhibition of thymidylate synthase and induction of apoptosis in cancer cells .

Cell LineIC50 (µM)CompoundReference
MCF-724.74Compound 3a
HCT-116TBDCompound 3b

Case Study 1: In Vitro Evaluation

A study conducted by Alam et al. synthesized a series of piperidine derivatives and evaluated their anticancer activities against MCF-7 and HCT-116 cells. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like 5-Fluorouracil and Tamoxifen, highlighting their potential as lead compounds for further development .

Case Study 2: Molecular Docking Analysis

In another study focusing on molecular docking, researchers demonstrated that the compound binds effectively to target enzymes involved in cancer proliferation. The binding affinities were comparable to established drugs, suggesting that modifications to the piperidine structure could enhance efficacy .

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid?

Synthesis typically involves multi-step organic reactions, including:

  • Piperidine ring formation via condensation of substituted phenylacetaldehydes with β-keto esters under acidic conditions.
  • Functionalization : Methoxy and methylphenyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation.
  • Carboxylic acid derivatization through hydrolysis of ester intermediates under basic conditions.
    Key analytical validation : Use HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS, [M+H]+ expected m/z 393.4) for purity confirmation .

Q. How is the stereochemistry of the piperidine ring resolved?

X-ray crystallography is the gold standard for stereochemical assignment. For example:

  • Crystal structure analysis of analogous compounds (e.g., threo-2-(2,6-dimethoxyphenoxy)-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid) reveals bond angles and torsion angles critical for confirming the 3D configuration .
  • Computational methods (DFT calculations) can predict stable conformers, validated by NMR coupling constants (e.g., 3JHH^3J_{HH} for axial vs. equatorial substituents) .

Q. What physicochemical properties are critical for experimental design?

  • Molecular weight : 393.42 g/mol (C21_{21}H23_{23}NO5_5) .
  • Solubility : Poor in water; use DMSO or DMF for stock solutions (test stability via TLC over 24 hours).
  • pKa : Estimated ~4.2 (carboxylic acid) and ~9.8 (tertiary amine), affecting ionization in biological assays .

Advanced Research Questions

Q. How to address contradictions in β-O-4 bond cleavage mechanisms during degradation studies?

Contradictions arise from reaction conditions:

  • Alkaline cleavage : In KOtBu/tBuOH systems, β-O-4 bonds in lignin analogs cleave at 30°C, yielding 3,4-dimethoxybenzoic acid as a marker. Compare with aqueous NaOH systems, which require higher temperatures (80–100°C) .
  • Oxidative pathways : Use LC-MS to detect quinone intermediates, which may compete with hydrolysis under varying pH and redox conditions .

Q. What methodologies optimize pharmacological activity profiling?

  • Receptor binding assays : Screen against GPCRs (e.g., adrenergic or dopaminergic receptors) due to structural similarity to vernakalant derivatives .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor via UPLC-QTOF for phase I/II metabolites (e.g., demethylation at 3,4-dimethoxy groups) .
  • Computational docking : Use Schrödinger Suite to model interactions with cyclooxygenase-2 (COX-2) active sites, prioritizing substituent modifications for enhanced affinity .

Q. How to resolve spectral ambiguities in NMR data?

  • 13C^{13}\text{C}-NMR : Assign aromatic carbons using DEPT-135 (e.g., 3,4-dimethoxyphenyl carbons at δ 148–152 ppm).
  • 1H^1\text{H}-NOESY : Identify spatial proximity between the 4-methylphenyl and piperidine carbonyl groups to confirm regiochemistry .

Q. What strategies mitigate synthetic byproducts during scale-up?

  • Byproduct identification : Use GC-MS to detect dimerization products (e.g., via Michael addition side reactions).
  • Process optimization : Employ flow chemistry to control exothermic steps (e.g., ring-closing amidations) and reduce racemization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid
Reactant of Route 2
2-(3,4-Dimethoxyphenyl)-1-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid

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